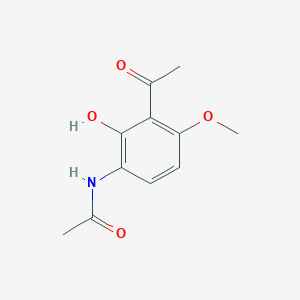
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. It likely contains a quinoxalin-2-one group, which is a type of nitrogen-containing heterocycle, and a methoxypyridin-3-yl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “(4-methoxypyridin-3-yl)methanol” and “(4-Methoxypyridin-3-yl)boronic acid hydrochloride” have been synthesized and are available for purchase . Additionally, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Scientific Research Applications
Molecular Diversity in Chemical Synthesis
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules. Jing Sun et al. (2013) explored the molecular diversity achieved through three-component reactions involving 4-dimethylamino- or 4-methoxypyridine, demonstrating the potential for creating a variety of derivatives, including polysubstituted 1,8,9,9a-tetrahydro-4H-1,4-ethanoquinolizines and others, depending on the substrates and conditions used. This highlights the compound's utility in synthesizing new chemical entities with potentially valuable biological activities (Sun et al., 2013).
Potential in Drug Discovery
The modification and evaluation of derivatives similar to 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one have been a focus in drug discovery, particularly in the search for new anticancer agents. Mu-Tian Cui et al. (2017) studied a related compound, highlighting its potential as a tubulin-binding tumor-vascular disrupting agent (tumor-VDA). This compound demonstrated significant antiproliferative activity and inhibited tumor growth in mice, suggesting that derivatives of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one could serve as a novel class of anticancer agents with mechanisms involving the disruption of tumor vasculature and cell proliferation (Cui et al., 2017).
Chemical Structure and Binding Studies
The study of chemical structures similar to 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one also extends to understanding their interactions with biological macromolecules. For instance, S. Mukhopadhyay et al. (2017) synthesized and analyzed the binding of certain cyclometalated Ir(iii) complexes to DNA and proteins, providing insights into their potential biological activities and mechanisms of action, such as inducing cytotoxicity and apoptosis in cancer cell lines. This research underscores the importance of structural studies in predicting and understanding the biological functions of synthetic compounds (Mukhopadhyay et al., 2017).
properties
IUPAC Name |
4-(4-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-7-15-8-12(13)17-9-14(18)16-10-4-2-3-5-11(10)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJGXEYZVBTHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)
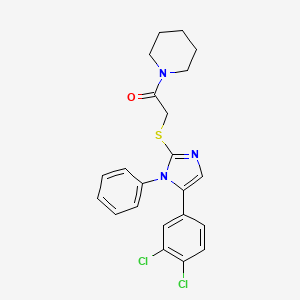


![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)
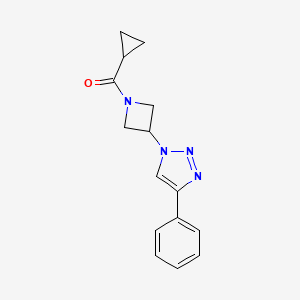

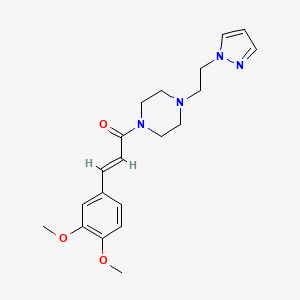
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
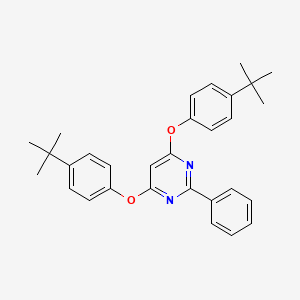
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)
